3-(Adamantan-1-yl)-1-(3-bromophenyl)-1H-pyrazole-4-carbaldehyde
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Overview
Description
3-(Adamantan-1-yl)-1-(3-bromophenyl)-1H-pyrazole-4-carbaldehyde is a complex organic compound characterized by the presence of an adamantane group, a bromophenyl group, and a pyrazole ring with an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Adamantan-1-yl)-1-(3-bromophenyl)-1H-pyrazole-4-carbaldehyde typically involves multi-step organic reactions. One common method includes the formation of the pyrazole ring through cyclization reactions, followed by the introduction of the adamantane and bromophenyl groups. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for optimizing the yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, which are essential for commercial applications.
Chemical Reactions Analysis
Types of Reactions
3-(Adamantan-1-yl)-1-(3-bromophenyl)-1H-pyrazole-4-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 3-Adamantan-1-yl-1-(3-bromo-phenyl)-1H-pyrazole-4-carboxylic acid.
Reduction: Formation of 3-Adamantan-1-yl-1-(3-bromo-phenyl)-1H-pyrazole-4-methanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(Adamantan-1-yl)-1-(3-bromophenyl)-1H-pyrazole-4-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 3-(Adamantan-1-yl)-1-(3-bromophenyl)-1H-pyrazole-4-carbaldehyde involves interactions with specific molecular targets and pathways. The adamantane group may enhance the compound’s stability and bioavailability, while the bromophenyl and pyrazole groups contribute to its biological activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-Adamantan-1-yl-1-(4-bromo-phenyl)-1H-pyrazole-4-carbaldehyde
- 3-Adamantan-1-yl-1-(3-chloro-phenyl)-1H-pyrazole-4-carbaldehyde
- 3-Adamantan-1-yl-1-(3-fluoro-phenyl)-1H-pyrazole-4-carbaldehyde
Uniqueness
3-(Adamantan-1-yl)-1-(3-bromophenyl)-1H-pyrazole-4-carbaldehyde is unique due to the specific combination of the adamantane, bromophenyl, and pyrazole groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
496010-97-0 |
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Molecular Formula |
C20H21BrN2O |
Molecular Weight |
385.3g/mol |
IUPAC Name |
3-(1-adamantyl)-1-(3-bromophenyl)pyrazole-4-carbaldehyde |
InChI |
InChI=1S/C20H21BrN2O/c21-17-2-1-3-18(7-17)23-11-16(12-24)19(22-23)20-8-13-4-14(9-20)6-15(5-13)10-20/h1-3,7,11-15H,4-6,8-10H2 |
InChI Key |
VXCIEJRDQFFHPB-UHFFFAOYSA-N |
SMILES |
C1C2CC3CC1CC(C2)(C3)C4=NN(C=C4C=O)C5=CC(=CC=C5)Br |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=NN(C=C4C=O)C5=CC(=CC=C5)Br |
Origin of Product |
United States |
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